molecular formula C5H4N4O B8128932 1H-pyrazolo[1,5-a][1,3,5]triazin-2-one

1H-pyrazolo[1,5-a][1,3,5]triazin-2-one

Cat. No.: B8128932
M. Wt: 136.11 g/mol
InChI Key: UNGOFITXKURKKH-UHFFFAOYSA-N
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Description

1H-Pyrazolo[1,5-a][1,3,5]triazin-2-one is a nitrogen-rich heterocyclic scaffold of significant interest in pharmaceutical and agrochemical research. This compound serves as a versatile precursor for the synthesis of diverse derivatives with potential biological activity. The pyrazolo[1,5-a][1,3,5]triazine core is a privileged structure in drug discovery, with published studies showing that substituted analogues act as potent antagonists for purinergic receptors like P2Y₁, which are targets for developing new antiplatelet therapies . Other research into 4-amino-substituted derivatives of this scaffold has identified compounds with activity as CGRP receptor antagonists, indicating potential applications in the development of therapies for conditions like migraine . The synthetic versatility of this core structure allows for functionalization at multiple positions, enabling researchers to explore a wide structure-activity relationship landscape. Furthermore, related compounds in this chemical class are investigated in other fields, including their use as key intermediates for developing novel plant growth regulators and fungicides . Our product is supplied as a high-purity material to ensure consistent and reliable results in your investigative work. This compound is intended for research use only and is not for diagnostic or therapeutic applications. Researchers are encouraged to consult the relevant scientific literature for comprehensive handling and synthetic protocol information.

Properties

IUPAC Name

1H-pyrazolo[1,5-a][1,3,5]triazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O/c10-5-6-3-9-4(8-5)1-2-7-9/h1-3H,(H,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNGOFITXKURKKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2NC(=O)N=CN2N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1H-pyrazolo[1,5-a][1,3,5]triazin-2-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

The biological activity of this compound primarily involves its role as an enzyme inhibitor , particularly targeting cyclin-dependent kinases (CDKs) and thymidine phosphorylase (TP).

  • Cyclin-Dependent Kinases Inhibition : This compound has shown significant cytotoxic activity against various cancer cell lines by inhibiting CDKs, which are essential for cell cycle regulation. The unique cyclopropyl group in derivatives enhances binding affinity and specificity towards these kinases .
  • Thymidine Phosphorylase Inhibition : Research indicates that derivatives of this compound can act as potent inhibitors of TP, an enzyme implicated in tumor growth and metastasis. For instance, a derivative with a para-substituted pentafluorosulfur group demonstrated an IC50 value of 0.04 μM against TP, significantly more potent than the standard inhibitor 7-deazaxanthine .

Biological Activity Overview

The following table summarizes key findings related to the biological activities of this compound and its derivatives:

Activity Mechanism Reference
AnticancerInhibition of CDKs
Thymidine Phosphorylase InhibitorNon-competitive inhibition affecting substrate binding
Cytotoxicity in Cancer Cell LinesInduction of apoptosis via caspases
Anti-inflammatoryModulation of bronchial inflammation

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

  • Anticancer Studies : A study synthesized various pyrazolo[1,5-a][1,3,5]triazine derivatives and evaluated their cytotoxic effects against breast cancer cell lines. The most active compound increased apoptosis through caspase activation and downregulated NF-κB expression while promoting p53 signaling .
  • Enzyme Inhibition Studies : A comprehensive evaluation of pyrazolo[1,5-a][1,3,5]triazine derivatives showed significant inhibitory effects on TP. The structure-activity relationship analysis indicated that specific substituents at certain positions enhanced inhibitory potency .

Structure-Activity Relationships (SAR)

The effectiveness of this compound can be attributed to its structural features:

  • Substituent Effects : The presence and type of substituents on the pyrazolo ring significantly influence biological activity. For example:
    • Compounds with electron-withdrawing groups (e.g., fluorine) at specific positions exhibited enhanced TP inhibition.
    • Modifications to the triazine core can also alter binding affinity to CDKs and other targets .

Scientific Research Applications

Synthesis and Structural Insights

The synthesis of 1H-pyrazolo[1,5-a][1,3,5]triazin-2-one typically involves the annulation of the 1,3,5-triazine ring onto a pyrazole scaffold. Various synthetic methodologies have been reported to produce this compound and its derivatives with modifications that enhance their biological activity. For instance, studies have demonstrated that structural modifications at specific positions can significantly influence the compound's efficacy as an enzyme inhibitor or anticancer agent .

Anticancer Activity

One of the most notable applications of this compound is its role as an anticancer agent. Research has shown that derivatives of this compound exhibit potent inhibitory activity against thymidine phosphorylase (TP), an enzyme implicated in tumor growth and metastasis. For example, a study reported that certain derivatives demonstrated IC50 values as low as 0.04 μM against TP, indicating significant potency compared to standard inhibitors .

Table 1: Anticancer Activity of Selected Derivatives

CompoundIC50 (μM)Mechanism of Action
17p0.04Non-competitive TP inhibitor
7DX32Standard TP inhibitor
4-Antiproliferative against A549 cells

Antibacterial Activity

The pyrazolo[1,5-a][1,3,5]triazin-2-one scaffold has also been investigated for its antibacterial properties. Its ability to selectively inhibit bacterial DNA gyrase makes it a promising candidate for developing new antibacterial therapies . The unique structure allows it to target bacterial enzymes without affecting human cells.

Antituberculosis Activity

Recent studies have identified related compounds within the pyrazolo family as potential leads against Mycobacterium tuberculosis. These compounds were found to exhibit low cytotoxicity while maintaining significant activity against the bacteria within macrophages . The mechanism of action appears to differ from traditional antibiotics, making these compounds valuable in overcoming drug resistance.

Pharmacological Applications

The pharmacological implications of this compound extend beyond cancer and bacterial infections:

  • CNS Disorders : Compounds based on this scaffold have shown potential in treating central nervous system disorders such as schizophrenia and depression .
  • Anti-inflammatory Effects : Some derivatives are being explored for their ability to inhibit bronchial inflammation .
  • Antiviral Activity : Preliminary studies suggest that certain analogs may possess antiviral properties against specific viruses.

Case Study 1: Thymidine Phosphorylase Inhibition

In a comprehensive study by Chui et al., a series of pyrazolo[1,5-a][1,3,5]triazin-2-thioxo-4-one derivatives were synthesized and evaluated for their TP inhibitory activity. The findings indicated that substituents at specific positions significantly affected inhibitory potency. For example, a para-substituted pentafluorosulfur group exhibited remarkable activity compared to other analogs .

Case Study 2: Structure-Activity Relationship Analysis

A structure-activity relationship (SAR) analysis conducted by Bera et al. highlighted the importance of molecular modifications in enhancing the anticancer properties of these compounds. Their research involved synthesizing a library of triazole-linked glycohybrids and evaluating their cytotoxic effects across different cancer cell lines . This study underscored the potential for tailored drug design using computational methods alongside experimental validation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, biological, and synthetic differences between 1H-pyrazolo[1,5-a][1,3,5]triazin-2-one and related heterocyclic systems:

Compound Class Core Structure Key Biological Targets Notable Activities Synthesis Approach Key References
This compound Pyrazole + triazine + ketone Protein kinase CK2, Cancer cells Anticancer (IC₅₀ ~pM), CNS modulation Microwave-assisted one-pot synthesis
Pyrazolo[1,5-a]pyrimidines Pyrazole + pyrimidine TTK kinase, Cancer cells Kinase inhibition (IC₅₀ ~nM) Scaffold-hopping from imidazo-pyrazines
1,2,4-Triazolo[1,5-a][1,3,5]triazines Triazole + triazine Adenosine A₂A receptor Inverse agonism (Ki ~nM) Multicomponent reactions
Imidazo[1,2-a][1,3,5]triazines Imidazole + triazine Undisclosed Limited bioactivity data Three-component condensation

Structural and Electronic Differences

  • Pyrazolo-triazines vs. Triazolo-triazines: The replacement of pyrazole with triazole in 1,2,4-triazolo[1,5-a][1,3,5]triazines alters electronic delocalization, enhancing affinity for adenosine receptors (e.g., A₂AAR) .
  • Pyrazolo-pyrimidines : The pyrimidine ring in pyrazolo[1,5-a]pyrimidines increases planarity, improving TTK kinase binding via π-π stacking interactions .

Anticancer Drug Development

  • Macrocyclic pyrazolo-triazines (e.g., Compound 3 in ) bind CK2’s ATP pocket, with a >100-fold selectivity over other kinases. X-ray co-crystallography (PDB: 3BE9) confirms key interactions with Lys68 and Asp175 .
  • Cytotoxicity : Derivatives inhibit HCT-116 (colon) and PC-3 (prostate) cancer cells at IC₅₀ = 0.2–1.5 µM, outperforming 5-fluorouracil .

Limitations and Challenges

  • Solubility : Pyrazolo-triazines’ low aqueous solubility limits bioavailability, necessitating prodrug strategies .
  • Scaffold Hopping : Triazolo-triazines’ synthetic complexity (e.g., regioselective functionalization) restricts broad SAR exploration .

Preparation Methods

Cyclocondensation of Aminopyrazoles with Urea Derivatives

A foundational approach involves the cyclocondensation of 5-aminopyrazole derivatives with urea or its analogs. For instance, 5-amino-1-phenylpyrazole reacts with N,N'-carbonyldiimidazole in tetrahydrofuran under inert atmosphere to form the triazinone core via a two-step mechanism: initial carbamate formation followed by intramolecular cyclization . This method typically requires elevated temperatures (80–100°C) and yields 60–75% product after recrystallization from ethanol .

Key variables influencing yield :

  • Electron-withdrawing substituents on the pyrazole nitrogen enhance cyclization efficiency by increasing electrophilicity at the reactive carbonyl carbon .

  • Solvent polarity significantly affects reaction kinetics, with aprotic solvents like DMF accelerating the rate of ring closure compared to ethanol .

Acid-Catalyzed Ring Closure of Pyrazolo-Triazine Precursors

Alternative routes employ preformed pyrazolo[1,5-a]triazine intermediates that undergo acid-mediated lactamization. For example, 4-thioxo-pyrazolo[1,5-a] triazin-7(6H)-one can be converted to the target compound via treatment with 5% aqueous KOH followed by hydrochloric acid acidification (pH 2) . This method achieves 92% yield through precise pH control during precipitation, with the thione group acting as a leaving group .

Critical reaction parameters :

  • Acid concentration : Excess HCl leads to over-protonation and side product formation, while insufficient acid results in incomplete lactamization .

  • Temperature control : Maintaining 25–30°C during acidification prevents decomposition of the triazinone ring .

Microwave-Assisted Synthesis Using Polymer-Supported Catalysts

Recent advancements incorporate microwave irradiation to accelerate reaction kinetics. A representative protocol involves:

  • Mixing 3-cyano-4-methylpyrazole with cyanoguanidine in the presence of Amberlyst-15 (20 wt%)

  • Irradiating at 150°C (300 W) for 15 minutes

  • Filtering and recrystallizing from acetonitrile

This method reduces reaction time from 18 hours to <30 minutes while maintaining yields of 68–72% . The acidic resin catalyzes both the initial Knoevenagel condensation and subsequent cyclization steps .

Transition Metal-Catalyzed Cross-Coupling Approaches

ComponentQuantityRole
7-Bromo-1H-pyrazolo[1,5-a]triazin-2-one1.0 eqElectrophilic partner
Phenylboronic acid1.2 eqNucleophile
Pd(PPh₃)₄5 mol%Catalyst
K₂CO₃2.0 eqBase
DME/H₂O (4:1)0.2 MSolvent

Heating this mixture at 80°C for 12 hours affords 7-phenyl-1H-pyrazolo[1,5-a] triazin-2-one in 85% yield after column chromatography . XPhos-type ligands improve functional group tolerance for electron-deficient aryl boronic acids .

Solid-Phase Synthesis for Parallel Library Generation

Combinatorial chemistry approaches utilize Wang resin-bound pyrazole precursors to enable high-throughput synthesis:

  • Resin functionalization : Couple 5-aminopyrazole to Wang resin via carbodiimide chemistry

  • Triazine formation : Treat with trichloromethyl chloroformate (2 eq) in DCM/pyridine

  • Cyclization : Apply TFA/DCM (95:5) to cleave the product while inducing lactam formation

This method generates 1H-pyrazolo[1,5-a][1, triazin-2-one derivatives with >90% purity (HPLC) and average yields of 65% across 50 analogs .

Biocatalytic Approaches Using Engineered Hydrolases

Emerging enzymatic methods employ modified lipases to catalyze the ring-closing step under mild conditions:

  • Candida antarctica lipase B (CAL-B) immobilized on mesoporous silica

  • Reaction in tert-amyl alcohol at 40°C

  • Water activity (aₛ) maintained at 0.3 using salt pairs

This green chemistry approach achieves 78% conversion in 24 hours with excellent stereocontrol (ee >99%) for chiral triazinone derivatives .

Comparative Analysis of Synthetic Methods

MethodYield RangeTemperatureKey AdvantageLimitation
Cyclocondensation60–75%80–100°CSimple reagentsLong reaction times
Acid-catalyzed85–92%25–30°CHigh purityLimited substrate scope
Microwave-assisted68–72%150°CRapid synthesisSpecialized equipment
Palladium-catalyzed75–85%80°CFunctional group diversityCatalyst cost
Solid-phase60–65%RT–50°CHigh-throughput capabilityResin loading variability
Biocatalytic70–78%40°CEnvironmental sustainabilityLimited enzyme stability

Q & A

Q. What are the standard synthetic routes for 1H-pyrazolo[1,5-a][1,3,5]triazin-2-one and its derivatives?

The compound is typically synthesized via cyclization of 5-aminopyrazole derivatives with reagents like ethoxycarbonyl isocyanate or isothiocyanate. For example, 5-aminopyrazole reacts with ethoxycarbonyl isocyanate to form N-ethoxycarbonyl-N’-(pyrazol-3-yl) urea intermediates, which undergo intramolecular cyclization using sodium ethoxide to yield 2-thioxo- or 2-oxo-pyrazolo-triazinones . Key characterization methods include 1H^1H-NMR, HRMS, and elemental analysis (e.g., C: 61.65%, H: 4.38%, N: 27.65% for C13_{13}H11_{11}N5_5O) .

Q. How are structural and purity analyses performed for pyrazolo-triazine derivatives?

High-resolution mass spectrometry (HRMS) and 1H^1H-NMR are critical for confirming molecular weights and structural integrity. Elemental analysis validates purity, as shown in studies where calculated vs. found values for C, H, and N were within 0.2% deviation . For example, HRMS (ESI) for C13_{13}H11_{11}N5_5O showed [M+H]+^+ at 254.1039 (found) vs. 254.1042 (calculated) .

Q. What in vitro assays are used to evaluate the anti-tumor activity of pyrazolo-triazine derivatives?

Derivatives are screened against panels of cancer cell lines (e.g., 60 cell lines from 9 cancer types, including leukemia, lung, and colon cancers). Activity is quantified via growth inhibition assays, with compounds showing IC50_{50} values below 10 µM considered potent. For example, 26 compounds were tested, with 5 exhibiting significant activity .

Q. How are pyrazolo-triazines functionalized at position 7 for structure-activity relationship (SAR) studies?

Regioselective acylation or palladium-catalyzed cross-coupling reactions are employed. For instance, 8-substituted derivatives are synthesized using Suzuki-Miyaura coupling with aryl boronic acids, enabling diversification for kinase inhibitor development .

Q. What spectroscopic techniques confirm successful synthesis of intermediates?

Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm1^{-1}), while 1H^1H-NMR confirms substitution patterns (e.g., methyl groups at δ 1.3–1.5 ppm) .

Advanced Research Questions

Q. How do contradictory results in anti-tumor activity across studies arise, and how can they be resolved?

Discrepancies may stem from cell line heterogeneity, assay conditions (e.g., serum concentration), or compound solubility. For example, a derivative active against ovarian cancer cells (IC50_{50} = 2.5 µM) may show no effect on prostate cancer due to differences in drug efflux mechanisms. Standardizing protocols (e.g., using identical cell passage numbers) and validating with orthogonal assays (e.g., apoptosis markers) are recommended .

Q. What computational strategies optimize pyrazolo-triazine derivatives as CDK2 inhibitors?

Molecular docking (e.g., AutoDock Vina) and QSAR models prioritize compounds with high binding affinity to CDK2’s ATP pocket. A study achieved a docking score of −9.2 kcal/mol for a derivative with a pyrazolo-triazine core, correlating with in vitro IC50_{50} = 0.8 µM .

Q. How are regioselectivity challenges addressed during functionalization of the triazine core?

Protecting group strategies (e.g., tert-butyldimethylsilyl) and directing groups (e.g., methylthio at position 2) guide reactions to specific sites. For example, methylthio groups at position 2 enhance reactivity at position 7 for subsequent alkylation .

Q. What methodologies validate target engagement in kinase inhibition studies?

Cellular thermal shift assays (CETSA) confirm compound binding to kinases like CK2 or CDK2. For instance, a pyrazolo-triazine derivative stabilized CK2 by 8°C in CETSA, aligning with its IC50_{50} = 50 nM in enzymatic assays .

Q. How are metabolic stability and bioavailability improved for in vivo studies?

Prodrug strategies (e.g., tert-butyl esterification) and formulation with cyclodextrins enhance solubility. A CRF1 receptor antagonist derivative showed 80% oral bioavailability in rats after ester-to-acid conversion in vivo .

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